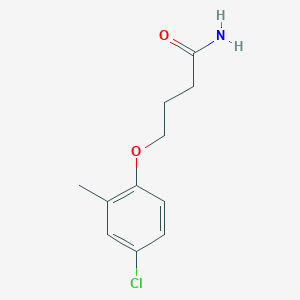
4-(4-chloro-2-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-2-methylphenoxy)butanamide is a synthetic compound that is widely used in scientific research. It is also known by its chemical name, CB-13. This compound is a member of the family of compounds known as synthetic cannabinoids, which are compounds that mimic the effects of THC, the active ingredient in marijuana. CB-13 has been shown to have a variety of effects on the body, and it is currently being studied for its potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of CB-13 is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system. CB-13 has been shown to bind to both the CB1 and CB2 receptors, which are located throughout the body. This binding can lead to changes in the activity of these receptors, which can in turn lead to changes in a variety of physiological processes.
Biochemical and Physiological Effects
CB-13 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase appetite in animal studies, and it has also been shown to have analgesic effects, meaning that it can reduce pain perception. CB-13 has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using CB-13 in lab experiments is that it can be used to study the endocannabinoid system in a controlled environment. This can help researchers better understand the complex interactions between the receptors and signaling molecules in this system. However, there are also limitations to using CB-13 in lab experiments. For example, it can be difficult to control the dose and route of administration, which can make it challenging to accurately study the effects of this compound.
Orientations Futures
There are many potential future directions for research involving CB-13. One area of interest is the potential therapeutic uses of this compound. For example, CB-13 may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, CB-13 may be useful in the treatment of pain, particularly chronic pain. Another area of interest is the potential use of CB-13 as a research tool to better understand the endocannabinoid system and its role in various physiological processes. Finally, there is also interest in developing new synthetic cannabinoids that may have improved therapeutic properties compared to CB-13.
Méthodes De Synthèse
CB-13 can be synthesized using a variety of methods, but the most common method involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
CB-13 is primarily used in scientific research to study the endocannabinoid system, which is a complex system of receptors and signaling molecules that is involved in a variety of physiological processes. CB-13 has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. This binding can lead to a variety of effects on the body, including changes in appetite, mood, and pain perception.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSRYIVJFRQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5190244.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)


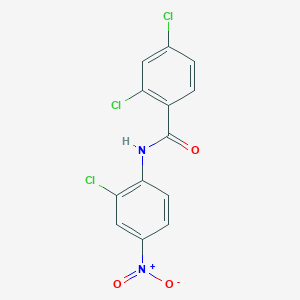
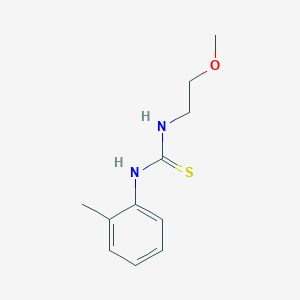

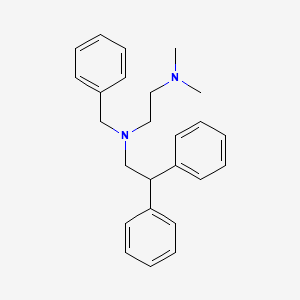
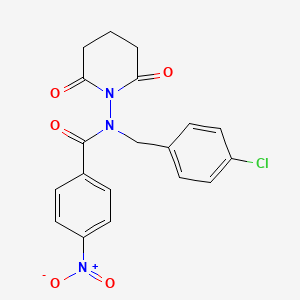
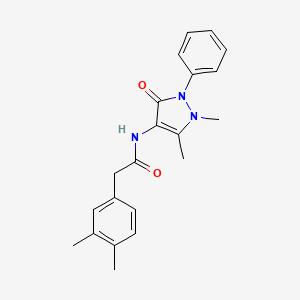
![phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
![N-allyl-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarbothioamide](/img/structure/B5190314.png)
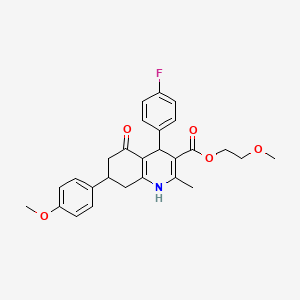
![N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)